2'-Deoxy-2'-fluorothymidine

説明

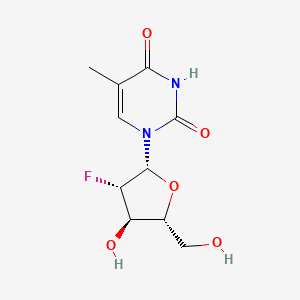

Structure

3D Structure

特性

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861432 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-17-3 | |

| Record name | NSC678516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties of 2'-Deoxy-2'-fluorothymidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2'-Deoxy-2'-fluorothymidine (F-dT) is a synthetic thymidine analog with significant applications in oncology research and diagnostics. Its biochemical properties, particularly its role as a substrate for key enzymes in the nucleoside salvage pathway, underpin its utility as a probe for cellular proliferation and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core biochemical characteristics of F-dT, including its cellular uptake, metabolic activation, mechanism of action as a DNA chain terminator, and the basis for potential resistance. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for its effective application in preclinical and clinical research.

Introduction: The Significance of a Fluorinated Thymidine Analog

2'-Deoxy-2'-fluorothymidine is a structural analog of the natural nucleoside thymidine, distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar. This seemingly minor modification has profound implications for its biochemical behavior, rendering it a valuable tool for probing and targeting cellular proliferation. The high electronegativity and small size of the fluorine atom alter the sugar pucker conformation and the molecule's interaction with key cellular machinery, without drastically changing its overall shape, allowing it to be recognized by enzymes that process thymidine.

Primarily known in its radiolabeled form, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), it has become a key positron emission tomography (PET) tracer for non-invasively imaging tumor proliferation in vivo.[1][2] The uptake and retention of [¹⁸F]FLT are directly linked to the activity of thymidine kinase 1 (TK1), an enzyme whose expression is tightly regulated and elevated during the S-phase of the cell cycle.[1][3] Beyond its diagnostic applications, the triphosphate form of F-dT acts as a DNA chain terminator, a mechanism it shares with several antiviral and anticancer nucleoside analogs, such as zidovudine (AZT).[4] This guide will delve into the fundamental biochemical principles that govern the activity of F-dT.

Cellular Uptake and Transport: The Gateway to Intracellular Activity

The journey of F-dT into the cell is the first critical step for its subsequent metabolic activation. As a hydrophilic molecule, F-dT cannot freely diffuse across the lipid bilayer of the cell membrane. Instead, its entry is mediated by specialized membrane proteins known as nucleoside transporters (NTs).

Human cells express two main families of NTs: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[5]

-

Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is a major transporter for thymidine and has been identified as a key player in the uptake of F-dT in many cancer cell lines.[2][5] The hENT1 inhibitor, nitrobenzylmercaptopurine ribonucleoside (NBMPR), has been shown to significantly reduce F-dT uptake, highlighting the importance of this transporter.[5] hENT2 also contributes to F-dT transport, albeit generally to a lesser extent than hENT1.[5]

-

Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient. hCNT1 and hCNT3 have been shown to have a high affinity for F-dT, potentially leading to its accumulation in cells expressing these transporters.[6]

The relative contribution of each transporter to F-dT uptake can vary significantly between different cell types and is influenced by the expression levels of the respective transporter proteins.

Experimental Workflow: Characterizing F-dT Cellular Uptake

Metabolic Activation: A Stepwise Phosphorylation Cascade

Once inside the cell, F-dT must be converted to its triphosphate form to exert its biological activity. This process involves a series of phosphorylation steps catalyzed by cellular kinases.

Step 1: Monophosphorylation by Thymidine Kinase (TK)

The initial and most critical step in the metabolic activation of F-dT is its phosphorylation to F-dT monophosphate (F-dTMP). This reaction is primarily catalyzed by thymidine kinase 1 (TK1) , a cytosolic enzyme whose activity is tightly linked to the S-phase of the cell cycle.[1][3] This cell cycle-dependent expression is the basis for [¹⁸F]FLT's utility as a proliferation marker.

Mitochondrial thymidine kinase 2 (TK2), which is constitutively expressed, shows significantly lower activity towards F-dT.[7] This differential substrate specificity contributes to the high tumor-to-background signal observed in [¹⁸F]FLT PET imaging.

Kinetic Parameters of F-dT with Human Thymidine Kinases

| Enzyme | Substrate | Km (µM) | Ki (µM) |

| TK1 | Thymidine | 0.5 | - |

| F-dT | 2.1 | 6 | |

| AZT | 0.6 | 0.6 | |

| TK2 | Thymidine | - | - |

| F-dT | Not a substrate | 10 | |

| AZT | - | 2 | |

| Data from Munch-Petersen et al. (1991)[7] |

The Km value of F-dT for TK1 is approximately four-fold higher than that of the natural substrate thymidine, indicating a lower binding affinity.[7] However, the Vmax for F-dT phosphorylation by TK1 is comparable to that of thymidine, suggesting that once bound, it is an efficient substrate.

Step 2 & 3: Di- and Triphosphorylation

Following its formation, F-dTMP is further phosphorylated to F-dT diphosphate (F-dTDP) by thymidylate kinase (TMPK) . Subsequently, F-dTDP is converted to the active F-dT triphosphate (F-dTTP) by nucleoside diphosphate kinase (NDPK) . The phosphorylation of the monophosphate by TMPK has been identified as the rate-limiting step in the overall conversion of F-dT to its triphosphate form.[1]

Metabolic Pathway of 2'-Deoxy-2'-fluorothymidine

Mechanism of Action: DNA Chain Termination

The triphosphate metabolite, F-dTTP, is the pharmacologically active form of the drug. It acts as a competitive inhibitor of DNA polymerases and, more importantly, as a DNA chain terminator .

During DNA replication, DNA polymerases incorporate deoxyribonucleoside triphosphates (dNTPs) into the growing DNA strand. The formation of a phosphodiester bond requires the 3'-hydroxyl group of the preceding nucleotide. F-dTTP, lacking this 3'-hydroxyl group (which is replaced by a fluorine atom in the 3' position in the context of FLT, or the 2' fluoro-substituent sterically hinders the reaction), can be incorporated into the nascent DNA strand by DNA polymerases. However, once incorporated, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation.[4] This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.

Studies have shown that 3'-deoxy-3'-fluorothymidine-5'-triphosphate (dFTTP) is a more potent inhibitor of DNA polymerase beta than DNA polymerase alpha.[8]

Mechanisms of Resistance

The development of resistance to nucleoside analogs is a significant challenge in their therapeutic application. While specific resistance mechanisms to F-dT are not as extensively studied as those for other fluoropyrimidines, several potential biochemical mechanisms can be extrapolated:

-

Decreased Activity of Thymidine Kinase 1: As TK1 is essential for the initial phosphorylation of F-dT, mutations in the TK1 gene that lead to a decrease in its enzymatic activity or a reduced affinity for F-dT would confer resistance.

-

Altered Expression of Nucleoside Transporters: Downregulation of the expression or function of key uptake transporters, such as hENT1, could limit the intracellular concentration of F-dT, thereby reducing its efficacy.

-

Increased Efflux: Overexpression of efflux pumps that can transport F-dT or its phosphorylated metabolites out of the cell could also contribute to resistance.

-

Alterations in Downstream Enzymes: Changes in the activity of thymidylate kinase or nucleoside diphosphate kinase could affect the overall conversion of F-dT to its active triphosphate form.

-

Mutations in DNA Polymerases: Although less common, mutations in the nucleotide-binding site of DNA polymerases that reduce their ability to incorporate F-dTTP could lead to resistance.

Comparative Biochemistry: F-dT versus Zidovudine (AZT)

Zidovudine (3'-azido-3'-deoxythymidine, AZT) is another well-known thymidine analog that functions as a DNA chain terminator and is widely used as an antiretroviral drug. While both F-dT and AZT share a similar overall mechanism of action, there are key biochemical differences:

| Property | 2'-Deoxy-2'-fluorothymidine (F-dT) | Zidovudine (AZT) |

| Modification | 2'-Fluoro group | 3'-Azido group |

| Cellular Uptake | Primarily carrier-mediated (hENT1, hCNTs) | Primarily passive diffusion |

| Phosphorylation by TK1 | Efficient substrate (Km = 2.1 µM) | Efficient substrate (Km = 0.6 µM) |

| Cytotoxicity | Generally more cytotoxic than AZT in many cancer cell lines | Less cytotoxic than F-dT in many cancer cell lines |

| Primary Therapeutic Use | PET imaging of proliferation, investigational anticancer agent | Antiretroviral therapy (HIV) |

F-dT generally exhibits greater cellular uptake than AZT.[4] The intracellular triphosphate levels of F-dT have been shown to be higher than those of AZT in certain cell types.[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of F-dT on a cancer cell line.

Materials:

-

2'-Deoxy-2'-fluorothymidine (F-dT)

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of F-dT in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the F-dT dilutions to the respective wells. Include a vehicle control (medium with no drug).

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Thymidine Kinase 1 (TK1) Activity Assay

This protocol describes a method to measure the activity of TK1 in cell lysates using radiolabeled thymidine. A similar principle can be applied using radiolabeled F-dT.

Materials:

-

Cell lysate

-

[³H]-Thymidine

-

Assay buffer (containing ATP, MgCl₂, DTT)

-

DE-81 ion-exchange filter paper

-

Wash buffers (e.g., ammonium formate, ethanol)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell lysates from the cells of interest.

-

Set up the reaction mixture in a microcentrifuge tube containing the assay buffer and cell lysate.

-

Initiate the reaction by adding [³H]-Thymidine.

-

Incubate the reaction at 37°C for a specific time period.

-

Stop the reaction by spotting a portion of the reaction mixture onto a DE-81 filter paper.

-

Wash the filter papers extensively with wash buffers to remove unreacted [³H]-Thymidine.

-

Dry the filter papers and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity retained on the filter paper corresponds to the amount of phosphorylated [³H]-Thymidine, which is proportional to the TK1 activity.

Conclusion

2'-Deoxy-2'-fluorothymidine possesses a unique set of biochemical properties that make it a powerful tool in cancer research. Its reliance on nucleoside transporters for cellular entry, its specific and cell cycle-dependent phosphorylation by thymidine kinase 1, and its ultimate action as a DNA chain terminator provide a solid foundation for its use in both diagnostic imaging and as a potential therapeutic agent. A thorough understanding of these biochemical principles, as outlined in this guide, is paramount for researchers seeking to harness the full potential of this intriguing thymidine analog. Further research into its kinetic interactions with key enzymes and the elucidation of specific resistance mechanisms will undoubtedly pave the way for its expanded application in the future.

References

-

National Center for Biotechnology Information. (2004, October 1). 3'-Deoxy-3'-[18F]fluorothymidine. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

National Cancer Institute. (2020, October 9). Investigator's Brochure: [F-18]FLT. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

- Bollineni, V. R., Kerner, C., & Scher, B. (2015). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. American Journal of Nuclear Medicine and Molecular Imaging, 5(5), 431–456.

-

Wieme, G., et al. (2015). 18F-FLT and 18F-FDG uptake mechanism. ResearchGate. Retrieved from [Link]

- Wiebe, L. I., et al. (2012). Biochemistry and Biology of 2'-Fluoro-2'-Deoxythymidine (FT), A Putative Highly Selective Substrate for Thymidine Kinase Type 2 (TK2). Current Radiopharmaceuticals, 5(1), 38-47.

-

PubMed. (n.d.). An optimized thymidylate kinase assay, based on enzymatically synthesized 5-[125I]iododeoxyuridine monophosphate and its application to an immunological study of herpes simplex virus thymidine-thymidylate kinases. Retrieved from [Link]

- Kong, X. B., et al. (1992). Comparisons of anti-human immunodeficiency virus activities, cellular transport, and plasma and intracellular pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-azido-3'-deoxythymidine. Antimicrobial Agents and Chemotherapy, 36(4), 808–818.

- Jensen, M. A., et al. (1991). Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine. DNA Sequence, 1(4), 233-239.

- Li, X., et al. (2021). Clinical value of 3'-deoxy-3'-[18F]fluorothymidine-positron emission tomography for diagnosis, staging and assessing therapy response in lung cancer. EJNMMI Research, 11(1), 66.

- Drescher, C. K., & Bambara, R. A. (1988). 2',3'-Dideoxythymidine 5'-triphosphate Inhibition of DNA Replication and Ultraviolet-Induced DNA Repair Synthesis in Human Cells: Evidence for Involvement of DNA Polymerase Delta. Biochemistry, 27(18), 6861–6866.

- Paproski, R. J., et al. (2008). The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine. Molecular Pharmacology, 74(5), 1372-1380.

- Lee, Y., et al. (2005). Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells. Antimicrobial Agents and Chemotherapy, 49(5), 2044–2049.

- Urbanowicz, K., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Nucleosides, Nucleotides & Nucleic Acids, 1-8.

- Palchaudhuri, R., & Hergenrother, P. J. (2021). Development of antibacterial compounds that constrain evolutionary pathways to resistance. eLife, 10, e68973.

-

ResearchGate. (n.d.). Growth and drug resistance profile of ALL cell lines. Retrieved from [Link]

- Lee, Y., et al. (2005). Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells. Antimicrobial Agents and Chemotherapy, 49(5), 2044-2049.

- Wilson, A. A., et al. (2009). A Novel In Vitro Assay to Assess Phosphorylation of 3′-[18F]fluoro-3′-Deoxythymidine. Molecular Imaging and Biology, 11(2), 89–95.

- Damaraju, V. L., et al. (2011). The Role of Nucleoside/Nucleotide Transport and Metabolism in the Uptake and Retention of 3'-Fluoro-3'-Deoxythymidine (FLT) in Human B-Lymphoblast Cells. Nuclear Medicine and Biology, 38(7), 1031–1040.

-

ChemRxiv. (n.d.). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]

- Nakano, T., et al. (2001). The Antitumor Mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. Biological & Pharmaceutical Bulletin, 24(5), 489-493.

- Lagunin, A., et al. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 22(24), 13390.

-

Cellosaurus. (n.d.). DoHH2 (CVCL_1179). Retrieved from [Link]

- Munch-Petersen, B., et al. (1991). Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides. Journal of Biological Chemistry, 266(14), 9032–9038.

-

ResearchGate. (n.d.). Comparison of transcriptional sequencing (A) with dye-terminator cycle.... Retrieved from [Link]

-

ClinPGx. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

- Matthes, E., et al. (1985). 3'-deoxy-3'-fluorothymidinetriphosphate: inhibitor and terminator of DNA synthesis catalysed by DNA polymerase beta, terminal deoxynucleotidyl transferase and DNA polymerase I. Biomedica Biochimica Acta, 44(10), K63-73.

- Perumal, M., et al. (2014). Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention. PLoS ONE, 9(7), e101366.

- Damaraju, V. L., et al. (2011). The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells. Nuclear Medicine and Biology, 38(7), 1031-1040.

-

Duke University. (n.d.). Structure, function, and pharmacology of human nucleoside transporters. Retrieved from [Link]

- Khan, I., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3569.

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

-

DiviTum. (n.d.). What is Thymidine kinase 1?. Retrieved from [Link]

-

MDPI. (n.d.). Generation and Characterization of Trastuzumab/Pertuzumab-Resistant HER2-Positive Breast Cancer Cell Lines. Retrieved from [Link]

-

Amsterdam UMC. (n.d.). Novel mass spectrometry-based assay for thymidylate synthase activity. Retrieved from [Link]

- Shinomiya, A., et al. (2013). Evaluation of 3'-deoxy-3'-[18F]-fluorothymidine (18F-FLT) kinetics correlated with thymidine kinase-1 expression and cell proliferation in newly diagnosed gliomas. European Journal of Nuclear Medicine and Molecular Imaging, 40(2), 175-185.

-

Kaggle. (n.d.). DrugSensitivity 2. Retrieved from [Link]

- Lamberti, M. J., et al. (2009). Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart. Journal of Cardiovascular Pharmacology, 54(4), 326–331.

- Johnson, K. A. (2010). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(5), 1041–1048.

- Damaraju, V. L., et al. (2011). The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells. Nuclear Medicine and Biology, 38(7), 1031-1040.

-

Sci-Hub. (n.d.). The Enzymatic Synthesis of Thymidylate. Retrieved from [Link]

- Schmidt, O. P. (2017). DNA Polymerase Inhibition by High Kinetic Stability of T-HgII-T Base Pairs. CHIMIA International Journal for Chemistry, 71(4), 181-185.

-

Wikipedia. (n.d.). Thymidine kinase. Retrieved from [Link]

- Stretcher, B. N., et al. (2001). Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents. Antimicrobial Agents and Chemotherapy, 45(1), 103–107.

-

TIG. (n.d.). Is AZT a DNA chain terminator?. Retrieved from [Link]

-

Indiana University. (n.d.). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uri- dine nucleic acids. Retrieved from [Link]

Sources

- 1. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3'-Deoxy-3'-fluorothymidinetriphosphate: inhibitor and terminator of DNA synthesis catalysed by DNA polymerase beta, terminal deoxynucleotidyl transferase and DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and development of fluorinated nucleosides

An In-depth Technical Guide to the Discovery and Development of Fluorinated Nucleosides

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the , a cornerstone of modern antiviral and anticancer chemotherapy. We will delve into the fundamental rationale for fluorine incorporation, trace the historical milestones, dissect the core synthetic strategies, and illuminate the mechanisms of action that grant these molecules their therapeutic power. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven perspective on this critical class of pharmaceuticals.

The Rationale: Why Fluorine is a Privileged Element in Nucleoside Drug Design

The deliberate incorporation of fluorine into nucleoside analogues is a powerful and widely used strategy in medicinal chemistry.[1][2] This is not a random choice but a calculated decision rooted in the unique physicochemical properties of the fluorine atom. Approximately 20-25% of all modern pharmaceuticals contain fluorine, a testament to its utility.[1][3]

The strategic advantages of fluorination can be summarized as follows:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, significantly more so than a carbon-hydrogen (C-H) bond.[4] This increased bond strength makes the molecule more resistant to metabolic degradation, particularly oxidative metabolism, thereby prolonging its biological half-life and enhancing its therapeutic window.[5]

-

Modulation of Electronic Properties: Fluorine is the most electronegative element. Its potent electron-withdrawing nature can drastically alter the acidity (pKa) of nearby protons and the reactivity of the nucleoside, influencing how it interacts with target enzymes.[4][6]

-

Conformational Control: The introduction of a fluorine atom, particularly on the sugar moiety, can have a profound impact on the conformation (puckering) of the furanose ring.[3][7] This conformational locking can pre-organize the nucleoside into a shape that is more readily accepted by viral or cellular polymerases, enhancing its activity.

-

Bioisosteric Replacement: Fluorine can serve as a bioisostere for a hydroxyl (OH) group. While electronically distinct, their sizes are comparable. Replacing an OH group with fluorine can prevent unwanted hydrogen bonding, reduce polarity, and increase lipophilicity, which often improves cell membrane permeability and overall bioavailability.[1][6]

Caption: Key benefits of incorporating fluorine into nucleoside structures.

Historical Perspective: From Natural Discovery to Rational Design

The journey of fluorinated nucleosides began not in a corporate lab, but with a rare natural product.

-

1956: The Natural Anomaly: The story starts with the isolation of Nucleocidin from the bacterium Streptomyces calvus.[3] It took over a decade to correctly identify its structure, which surprisingly contained a fluorine atom at the 4'-position of the ribose ring.[3] To this day, Nucleocidin remains the only known naturally occurring fluorinated nucleoside, a fascinating quirk of biosynthesis that hinted at the biological compatibility of such structures.

-

1957: The Anticancer Revolution: The development of 5-Fluorouracil (5-FU) marked a watershed moment in cancer chemotherapy.[1] While not a nucleoside itself, this fluorinated pyrimidine base demonstrated the profound cytotoxic potential of fluorinated nucleic acid components, paving the way for future research.[7] 5-FU and its deoxyribose derivative, Floxuridine (FUDR), function by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[8]

-

1961: The First Synthetic Leap: The first synthesis of a 2'-fluorinated nucleoside, 2'-deoxy-2'-fluorouridine (2'-FdU), was a crucial milestone that opened the door to synthetic exploration of sugar-modified analogues.[6] This work demonstrated that fluorine could be strategically placed on the sugar ring, leading to compounds with increased stability against degradation by nucleases.[6]

This foundation laid the groundwork for the rational design of a multitude of successful drugs targeting viral infections and cancers.[2][6]

Chemical Synthesis: Core Strategies for Fluorination

The synthesis of fluorinated nucleosides is a non-trivial challenge that has spurred significant innovation in organofluorine chemistry. Broadly, two strategic approaches are employed.[4]

-

Fluorination of a Pre-formed Nucleoside: This linear approach involves synthesizing the nucleoside first and then introducing the fluorine atom. A common method is deoxyfluorination , where a hydroxyl group is replaced with fluorine.

-

Condensation of a Fluorinated Sugar: This convergent approach involves preparing a fluorinated carbohydrate (glycone) and then coupling it with a nucleobase. This can be more efficient for creating a library of different nucleoside analogues from a single fluorinated intermediate.[4]

Caption: The two primary strategic pathways for synthesizing fluorinated nucleosides.

Field-Proven Protocol: Deoxyfluorination of a Protected Nucleoside using DAST

This protocol provides a representative example of a late-stage deoxyfluorination reaction, a common tactic in the field. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[1]

Objective: To replace the 2'-hydroxyl group of a protected uridine derivative with a fluorine atom.

Materials:

-

3',5'-O-diprotected Uridine (1 equivalent)

-

Diethylaminosulfur trifluoride (DAST) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the protected uridine starting material in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reactivity of DAST and minimize side reactions.

-

Reagent Addition: Slowly add DAST (1.5 eq.) to the stirred solution dropwise via syringe over 15 minutes. The reaction is often exothermic, and slow addition is crucial for safety and selectivity.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃. Caution: Quenching DAST can be vigorous and produce HF gas. This must be done in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2'-fluorinated nucleoside.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry). The presence of a characteristic signal in the ¹⁹F NMR spectrum and the coupling patterns in the ¹H NMR are definitive indicators of successful fluorination.

Mechanism of Action: How Fluorinated Nucleosides Disrupt Disease

Fluorinated nucleosides are prodrugs; they must be activated intracellularly to exert their therapeutic effect.[9] Their mechanism of action is a sophisticated sabotage of cellular or viral replication machinery.

Caption: The general intracellular activation pathway and mechanisms of action.

The core steps are:

-

Cellular Uptake: The nucleoside analogue is transported into the cell via nucleoside transporters.

-

Phosphorylation Cascade: Host or viral kinases sequentially phosphorylate the nucleoside to its monophosphate, diphosphate, and finally its active triphosphate form.[8] This activation is often the rate-limiting step.

-

Inhibition and Termination: The active triphosphate metabolite then interferes with nucleic acid synthesis in several ways:

-

Competitive Inhibition: It competes with natural deoxynucleotide triphosphates (dNTPs) for the active site of DNA or RNA polymerases.[8]

-

Chain Termination: After being incorporated into a growing DNA or RNA strand, the presence of the fluorine atom (and lack of a 3'-OH group in many designs) prevents the polymerase from adding the next nucleotide, thereby terminating the chain.[3][7]

-

Case Studies: From Bench to Bedside

The principles outlined above have led to the development of life-saving drugs. We will examine two prominent examples.

Case Study 1: Gemcitabine (Gemzar®) - An Anticancer Agent

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone in the treatment of various solid tumors, including pancreatic, lung, and breast cancers.[10]

-

Discovery Insight: The design of gemcitabine was a rational extension of work on cytarabine, an existing anticancer nucleoside. The key innovation was the introduction of two fluorine atoms at the 2'-position. This seemingly small change had a profound mechanistic consequence.

-

Mechanism of Self-Potentiation: Gemcitabine exhibits a unique mechanism called "self-potentiation".[9] Its diphosphate metabolite (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme that produces the dNTPs required for DNA synthesis.[11] By inhibiting RNR, gemcitabine depletes the cell's pool of the natural competitor (dCTP), thereby increasing the likelihood of its own triphosphate form (dFdCTP) being incorporated into DNA.

-

Masked Chain Termination: The most critical action is its incorporation into DNA. After dFdCTP is added to the growing chain, the DNA polymerase is able to add one more standard nucleotide. However, after this addition, the enzyme is fully inhibited, and the chain is terminated. This "masked" termination protects the fluorinated nucleotide from being removed by the cell's proofreading and repair enzymes, locking in the cytotoxic damage.[9]

Caption: Gemcitabine's unique "masked chain termination" mechanism.

Case Study 2: Sofosbuvir (Sovaldi®) - An Antiviral Curative Agent

Sofosbuvir is a revolutionary drug for the treatment of Hepatitis C Virus (HCV), forming the backbone of curative, all-oral regimens.[12][13]

-

Discovery Insight: The development of sofosbuvir is a masterclass in prodrug design. The initial lead compound, a uridine nucleoside analogue, showed potent activity against the HCV NS5B RNA polymerase, but its conversion to the active triphosphate inside liver cells was inefficient.[14]

-

The ProTide Solution: To overcome this, researchers employed a phosphoramidate prodrug strategy (ProTide). This approach masks the monophosphate with specific chemical groups that are cleaved off inside the liver cell, delivering the monophosphate directly and efficiently, bypassing the problematic initial phosphorylation step.[3][14]

-

Mechanism of Action: Once inside the hepatocyte, sofosbuvir is rapidly converted to its active triphosphate form. This active metabolite mimics the natural uridine triphosphate and is incorporated by the HCV NS5B polymerase into the growing viral RNA chain, causing immediate chain termination and halting viral replication.[15] Its high potency and high barrier to resistance have been instrumental in its success.[15]

Summary and Future Outlook

The strategic use of fluorine has transformed nucleoside chemistry from a field of academic interest into a powerhouse of therapeutic development. By enhancing metabolic stability, modulating electronic properties, and controlling conformation, fluorination provides a versatile toolkit for designing highly effective drugs. The successes of gemcitabine and sofosbuvir underscore the power of this approach in both oncology and virology.

Future research will likely focus on developing more selective fluorination methods, exploring novel positions for fluorination to overcome resistance mechanisms, and combining the principles of fluorine chemistry with other advanced drug delivery strategies to create the next generation of nucleoside therapeutics.

Summary of Key FDA-Approved Fluorinated Nucleosides

| Drug Name | Brand Name(s) | Primary Indication | Year of Approval (US) | Core Mechanism of Action |

| 5-Fluorouracil (5-FU) | Adrucil | Anticancer (Colorectal, Breast, etc.) | 1962 | Inhibition of Thymidylate Synthase |

| Trifluridine | Viroptic | Antiviral (Herpes Keratitis) | 1980 | Incorporation into viral DNA, causing faulty transcription.[8] |

| Gemcitabine | Gemzar | Anticancer (Pancreatic, Lung, etc.) | 1996 | Masked DNA chain termination; RNR inhibition.[9][10] |

| Clofarabine | Clolar | Anticancer (Leukemia) | 2004 | Inhibition of RNR and DNA Polymerase; induction of apoptosis.[1][8] |

| Emtricitabine (FTC) | Emtriva | Antiviral (HIV) | 2003 | DNA chain termination of viral reverse transcriptase.[7] |

| Sofosbuvir | Sovaldi | Antiviral (Hepatitis C) | 2013 | RNA chain termination of viral NS5B polymerase.[12][13] |

References

-

O’Hagan, D. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 52(1), 7-20. Available from: [Link]

-

Reddy, M. V. R., et al. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Chemistry, 5(2), 1085-1122. Available from: [Link]

-

Chang, Z., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(7), nwad109. Available from: [Link]

-

Sladojevich, F., et al. (2022). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters, 24(41), 7591-7595. Available from: [Link]

-

Chu, C. K. (2008). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Clinical Virology, 42(1), 1-13. Available from: [Link]

-

Reddy, M. V. R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4786. Available from: [Link]

-

Reddy, M. V. R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4786. Available from: [Link]

-

Serra, I., et al. (2021). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 31(10), 875-890. Available from: [Link]

-

Chang, Z., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. Available from: [Link]

-

Reddy, M. V. R., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available from: [Link]

-

Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(12), 1461-1481. Available from: [Link]

-

US Food and Drug Administration. (2013). Development of sofosbuvir for the treatment of hepatitis C virus infection. FDA. Available from: [Link]

-

Plavec, J. (2014). The synthesis of gemcitabine. Acta Chimica Slovenica, 61(1), 1-14. Available from: [Link]

-

Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. Available from: [Link]

-

Plunkett, W., et al. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3-10. Available from: [Link]

-

Wikipedia. (n.d.). Sofosbuvir. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Gemcitabine? Patsnap Synapse. Available from: [Link]

-

Sofia, M. J. (2016). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV. In Discovery and Development of Therapeutics. Elsevier. Available from: [Link]

-

Wikipedia. (n.d.). Gemcitabine. Available from: [Link]

-

Gane, E. J., & Stedman, C. A. (2015). Changing the face of hepatitis C management – the design and development of sofosbuvir. Expert Opinion on Drug Discovery, 10(4), 449-459. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gemcitabine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 12. Development of sofosbuvir for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Transport of 2'-Deoxy-2'-fluorothymidine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Nucleoside Analogs

2'-Deoxy-2'-fluorothymidine (F-dT) belongs to a class of nucleoside analogs, which are synthetic compounds that mimic naturally occurring nucleosides. These molecules are cornerstones of antiviral and anticancer therapies. Their therapeutic efficacy hinges on a multi-step process: entry into the target cell, intracellular activation via phosphorylation, and subsequent interference with nucleic acid synthesis. This guide provides a detailed examination of the critical first steps in this process—the cellular uptake and transport of F-dT, a process governed by a sophisticated interplay of membrane transporters and intracellular enzymes. Understanding these mechanisms is paramount for optimizing drug design, predicting therapeutic response, and overcoming resistance. While much of the literature focuses on the closely related compound 3'-deoxy-3'-fluorothymidine ([18F]FLT), a key radiotracer for Positron Emission Tomography (PET), the fundamental principles of transport and metabolism are largely conserved and will be referenced to illuminate the journey of F-dT from the extracellular space to its site of action.

The Gateway to the Cell: Nucleoside Transporter Families

Hydrophilic molecules like F-dT cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry is mediated by specialized membrane proteins known as nucleoside transporters (NTs). These transporters are broadly classified into two major superfamilies, each with distinct mechanisms and substrate specificities.

-

Equilibrative Nucleoside Transporters (ENTs/SLC29): These transporters facilitate the movement of nucleosides down their concentration gradient in a sodium-independent manner. The most clinically relevant members are ENT1 and ENT2. While they transport a broad range of purine and pyrimidine nucleosides, their affinity is generally in the micromolar range.[1] ENT1, in particular, has been shown to be a primary route of entry for fluorothymidine analogs in several cancer cell lines.[2][3]

-

Concentrative Nucleoside Transporters (CNTs/SLC28): In contrast to ENTs, CNTs actively transport nucleosides into the cell against their concentration gradient. This process is driven by the co-transport of sodium ions (Na+), making it an energy-dependent mechanism.[4] The CNT family has three main members: CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad specificity for both).[4] Studies on F-dT have revealed that concentrative transporters can have a much higher affinity for it compared to natural thymidine, suggesting this is a significant pathway for its uptake.

The relative expression of these different transporters can vary significantly between different cell types and disease states, which is a critical factor in determining the cellular sensitivity to F-dT.[2][5]

The Mechanism of F-dT Uptake and Intracellular Retention

The journey of F-dT into the cell and its subsequent therapeutic action is a coordinated two-stage process involving membrane transport followed by enzymatic "trapping."

Stage 1: Transport Across the Plasma Membrane F-dT is recognized as a substrate by both ENT and CNT transporters.[5] Human equilibrative nucleoside transporters (hENT1 and hENT2) show a weaker affinity for F-dT compared to natural thymidine, whereas concentrative transporters (hCNT1, hCNT2, and hCNT3) exhibit significantly higher affinities. This suggests that in cells expressing high levels of CNTs, uptake can be particularly efficient.

Stage 2: Intracellular Phosphorylation and Metabolic Trapping Once inside the cell, F-dT is a substrate for cytosolic thymidine kinase 1 (TK1), an enzyme whose expression and activity are tightly linked to the S-phase of the cell cycle.[6][7] TK1 catalyzes the first phosphorylation step, converting F-dT to F-dT monophosphate (F-dT-MP).[8]

This initial phosphorylation is the critical "trapping" step. The addition of the negatively charged phosphate group prevents the molecule from being recognized and exported by the ENT transporters, effectively locking it inside the cell.[6] Subsequent phosphorylations by other kinases convert F-dT-MP into the diphosphate (F-dT-DP) and the pharmacologically active triphosphate (F-dT-TP) forms.[6] It is F-dT-TP that competes with natural deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases, leading to chain termination and cell death.[9][10]

The dual requirement of both efficient transport and robust TK1 activity is fundamental to the compound's efficacy. Cells lacking TK1 activity, for instance, cannot accumulate fluorothymidine analogs, rendering them resistant to the drug's effects.[2][5]

Methodologies for Studying F-dT Transport and Metabolism

A multi-faceted experimental approach is required to fully characterize the transport and metabolism of F-dT. Below are foundational protocols that serve as a self-validating system when used in concert.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This initial screen provides a functional readout of the entire process: uptake, activation, and cytotoxic effect.

-

Principle: Measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of F-dT indicates cytotoxicity.

-

Causality: "This assay is the first logical step. If the compound is not cytotoxic, it may indicate a problem with transport, a lack of activation by TK1, or inherent inactivity. Comparing IC50 values across cell lines with known differences in transporter or TK1 expression can provide initial clues about the mechanism."[11][12]

-

Methodology:

-

Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of F-dT (e.g., from 0.01 µM to 100 µM). Replace the culture medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell cycles (e.g., 48-72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Live cells will reduce the tetrazolium salt to a colored formazan product.

-

Quantification: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Radiolabeled Uptake Assay

This experiment directly measures the rate of F-dT entry into the cell, isolating the transport step from subsequent metabolic events.

-

Principle: Uses a radiolabeled version of the compound (e.g., [3H]-F-dT) to quantify its accumulation inside cells over a short time course.

-

Causality: "By measuring uptake at very early time points (e.g., 1-5 minutes), we minimize the influence of TK1 phosphorylation, allowing for a more direct assessment of transporter kinetics. This is crucial for distinguishing transport efficiency from metabolic trapping."[13]

-

Methodology:

-

Cell Plating: Grow cells to confluence in 24- or 48-well plates.

-

Washing: Gently wash the cells twice with a pre-warmed transport buffer (e.g., Waymouth's buffer, pH 7.4).[13]

-

Uptake Initiation: Add the transport buffer containing a known concentration of [3H]-F-dT (e.g., 1 µCi/mL) to each well to start the uptake.

-

Time Points: Incubate for various short time points (e.g., 1, 2, 5, 10, 30 minutes).

-

Uptake Termination: To stop the transport, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold transport buffer containing a high concentration of a transport inhibitor (e.g., 10 µM NBMPR for ENTs) to prevent efflux.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13] A portion of the lysate should be used to determine the total protein content (e.g., via BCA assay) for normalization.

-

Analysis: Plot the uptake (e.g., in pmol/mg protein) against time. The initial linear portion of the curve represents the initial rate of transport.

-

Protocol 3: Intracellular Metabolite Analysis via HPLC

This advanced technique quantifies the intracellular concentrations of F-dT and its phosphorylated metabolites, providing a complete picture of its metabolic fate.

-

Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties, allowing for the quantification of the parent drug and its mono-, di-, and tri-phosphate forms.

-

Causality: "This is the definitive validation step. It confirms that the transported drug is being successfully converted to its active triphosphate form. A failure to detect significant levels of F-dT-TP, despite good uptake, would point directly to a bottleneck at the phosphorylation stage, such as low TK1 activity or rapid dephosphorylation."[14][15]

-

Methodology:

-

Cell Culture and Treatment: Culture a large number of cells (e.g., in a T-75 flask) and treat with F-dT for a specified time (e.g., 4 hours).

-

Cell Harvesting: Wash the cells with ice-cold PBS, then detach and pellet them by centrifugation.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 60% methanol or 0.5 M perchloric acid) to precipitate proteins and extract the small molecule metabolites.

-

Neutralization & Preparation: Centrifuge to remove protein debris. If using acid, neutralize the supernatant. Filter the final extract through a 0.22 µm filter before injection.

-

HPLC Analysis: Inject the sample onto an appropriate HPLC column (e.g., a strong anion-exchange or C18 reverse-phase column). Use a gradient elution method to separate F-dT, F-dT-MP, F-dT-DP, and F-dT-TP.

-

Detection: Use a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS) to detect and quantify the eluting compounds.

-

Quantification: Create standard curves using known concentrations of F-dT and its phosphorylated forms to accurately quantify their amounts in the cell extract.

-

Data Interpretation and Key Influencing Factors

The results from these experiments must be interpreted in the context of the underlying biology. Key factors that dictate the efficacy of F-dT include:

-

Transporter Expression Levels: High levels of hENT1 and/or hCNTs are generally predictive of better drug uptake and sensitivity.[3]

-

TK1 Activity: As the rate-limiting enzyme for metabolic trapping, high TK1 activity is essential.[8][16] Since TK1 is cell-cycle regulated, the proliferative state of the cells is a major determinant of F-dT accumulation.[6]

-

Efflux Pumps: Some members of the ATP-binding cassette (ABC) transporter family may be capable of exporting phosphorylated nucleoside analogs, representing a potential mechanism of resistance.[2]

-

Competition: Endogenous nucleosides, particularly thymidine, can compete with F-dT for both transport and phosphorylation, potentially reducing its efficacy at physiological concentrations.

Quantitative Data Summary

While specific kinetic data for 2'-Deoxy-2'-fluorothymidine is less common, data from the closely related 3'-deoxy-3'-fluorothymidine (FLT) provides valuable context for transporter interactions.

| Transporter | Substrate | Ki / Km (µM) | Cell/System Used | Note |

| hENT1 | FLT | ~25-227 | Recombinant Yeast / Cancer Cells | Moderate affinity, sensitive to NBMPR inhibition.[3] |

| hENT2 | FLT | ~144 | Recombinant Yeast | Lower affinity compared to hENT1.[3] |

| hCNT1 | FLT | ~10 | Recombinant Yeast | High affinity, Na+-dependent pyrimidine transporter.[3] |

| hCNT3 | FLT | ~35 | Recombinant Yeast | High affinity, Na+-dependent broad-scope transporter.[3] |

This table summarizes representative affinity values from the literature to illustrate the relative contributions of different transporters. Actual values can vary significantly based on the experimental system.

Conclusion

The cellular uptake and transport of 2'-Deoxy-2'-fluorothymidine is a tightly regulated process that is fundamental to its therapeutic potential. Its journey is mediated by a dual system of equilibrative and concentrative nucleoside transporters, with subsequent intracellular trapping achieved through phosphorylation by thymidine kinase 1. A comprehensive understanding of this pathway, gained through a combination of cytotoxicity, direct uptake, and metabolite analysis assays, is essential for the rational design of next-generation nucleoside analogs and for developing strategies to overcome clinical drug resistance. By dissecting each step—from membrane crossing to metabolic activation—researchers can better predict and improve the clinical performance of this important class of drugs.

References

-

Jadvar, H., et al. (2011). The Role of Nucleoside/Nucleotide Transport and Metabolism in the Uptake and Retention of 3'-Fluoro-3'-Deoxythymidine (FLT) in Human B-Lymphoblast Cells. Nuclear Medicine and Biology. Available at: [Link]

-

Shields, A.F., et al. (2004). 3'-Deoxy-3'-[18F]fluorothymidine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Wilson, P.M., et al. (2011). The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells. Nuclear Medicine and Biology. Available at: [Link]

-

Lin, Z., et al. (2022). Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2. Scientific Reports. Available at: [Link]

-

Perumal, M., et al. (2014). Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention. PLoS ONE. Available at: [Link]

-

Wiebe, L.I., et al. (2011). 2'-Fluoro-2'-Deoxythymidine (FT), A Putative Highly Selective Substrate for Thymidine Kinase Type 1 Reporter Gene Imaging. Current Radiopharmaceuticals. Available at: [Link]

-

Paproski, R.J., et al. (2008). The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine. Molecular Pharmacology. Available at: [Link]

-

Eriksson, S., et al. (2011). Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal. Available at: [Link]

-

Zhuang, H., et al. (2004). 2-[18F]Fluoro-2-deoxy-D-glucose. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

Johnson, Z.L., et al. (2014). Equilibrative Nucleoside Transporters – A Review. Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]

-

NCI/DCTD/CIP. (2020). Investigator's Brochure: [F-18]FLT. Division of Cancer Treatment and Diagnosis. Available at: [Link]

-

Elmér, K.M., et al. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers. Available at: [Link]

-

Aboagye, E.O., et al. (2013). Regulation of 18F-fluorothymidine uptake by thymidine kinase 1 protein phosphorylation. Cancer Research. Available at: [Link]

-

Lickliter, J.D., et al. (2006). A simplified analysis of [18F]3'-deoxy-3'-fluorothymidine metabolism and retention. Nuclear Medicine and Biology. Available at: [Link]

-

Tatangelo, N., et al. (2017). 2-Deoxy-2-[fluorine-18] fluoro-d-glucose uptake on positron emission tomography is associated with programmed death ligand-1 expression in patients with pulmonary adenocarcinoma. European Journal of Cancer. Available at: [Link]

-

Vesselle, H., et al. (2011). Tumor 3′-Deoxy-3′-18F-Fluorothymidine (18F-FLT) Uptake by PET Correlates with Thymidine Kinase 1 Expression: Static and Kinetic Analysis of 18F-FLT PET Studies in Lung Tumors. Journal of Nuclear Medicine. Available at: [Link]

-

Vesselle, H., et al. (2011). Tumor 3′-Deoxy-3′-18F-Fluorothymidine (18F-FLT) Uptake by PET Correlates with Thymidine Kinase 1 Expression: Static and Kinetic Analysis of 18F-FLT PET Studies in Lung Tumors. Journal of Nuclear Medicine. Available at: [Link]

-

Johnson, A.A., et al. (2002). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry. Available at: [Link]

-

Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]

-

Kúsz, N., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. Available at: [Link]

-

Blaug, S., et al. (2021). The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. Clinical Cancer Research. Available at: [Link]

-

Slideshare. (n.d.). Nucleoside transporters. Slideshare. Available at: [Link]

-

Tominaga, T., et al. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules. Available at: [Link]

-

Yao, S.Y., et al. (2000). Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine. The Journal of Biological Chemistry. Available at: [Link]

-

Perumal, M., et al. (2014). Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention. ResearchGate. Available at: [Link]

-

Martin, J.L., et al. (1994). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

-

Atindaana, A. (2022). Characterizing Lithium-Mediated Nucleoside Transport by Human Concentrative Nucleoside Transporters 1 and 3 (hCNT1 and hCNT3). University of Alberta Libraries. Available at: [Link]

-

Fu, X., et al. (2023). NTFold: Structure-Sensing Nucleotide Attention Learning for RNA Secondary Structure Prediction. Biosensors. Available at: [Link]

-

Errasti-Murugarren, E., et al. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

-

Perumal, M., et al. (2014). Phosphorylation status of thymidine kinase 1 following antiproliferative drug treatment mediates 3'-deoxy-3'-[18F]-fluorothymidine cellular retention. PLoS One. Available at: [Link]

-

Shields, A.F., et al. (2006). Analysis and Reproducibility of 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography Imaging in Patients with Non–Small Cell Lung Cancer. Clinical Cancer Research. Available at: [Link]

-

Leyton, J., et al. (2012). An evaluation of 2-deoxy-2-[18F]fluoro-D-glucose and 3'-deoxy-3'-[18F]-fluorothymidine uptake in human tumor xenograft models. Molecular Imaging and Biology. Available at: [Link]

-

Cano-Soldado, P., et al. (2011). Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition. Medicinal Research Reviews. Available at: [Link]

Sources

- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Nucleoside/Nucleotide Transport and Metabolism in the Uptake and Retention of 3’-Fluoro-3’-Deoxythymidine (FLT) in Human B-Lymphoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]

- 5. The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. mdpi.com [mdpi.com]

- 11. diva-portal.org [diva-portal.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simplified analysis of [18F]3'-deoxy-3'-fluorothymidine metabolism and retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor 3′-Deoxy-3′-18F-Fluorothymidine (18F-FLT) Uptake by PET Correlates with Thymidine Kinase 1 Expression: Static and Kinetic Analysis of 18F-FLT PET Studies in Lung Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]

A Senior Application Scientist's Guide to the Stability of 2'-Deoxy-2'-fluorothymidine (F-dT) in Cell Culture Media

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Compound Stability in Preclinical Research

In the realm of drug discovery and development, the journey of a therapeutic candidate from benchtop to bedside is fraught with challenges. A fundamental, yet often underestimated, aspect of this process is ensuring the stability of the compound under investigation within the experimental systems used for its evaluation. Nucleoside analogs, a cornerstone of antiviral and anticancer therapies, are particularly susceptible to degradation in biological matrices.[1] 2'-Deoxy-2'-fluorothymidine (F-dT), a thymidine analog, is no exception. Understanding its stability in cell culture media is not merely a technical formality; it is a prerequisite for generating reliable, reproducible, and translatable data. An unstable compound can lead to a significant underestimation of its true potency, misleading structure-activity relationships, and ultimately, the erroneous termination of a promising drug candidate.

This guide provides an in-depth exploration of the factors governing F-dT stability in cell culture media. We will delve into the chemical and enzymatic degradation pathways, offer a robust, field-proven protocol for stability assessment, and discuss strategies for mitigating compound loss. Our goal is to equip the researcher with the foundational knowledge and practical tools necessary to ensure the scientific integrity of their in vitro studies.

Chapter 1: The Chemical Landscape of F-dT Stability

The inherent stability of a nucleoside analog is dictated by its molecular structure. The bond connecting the pyrimidine base (thymine) to the deoxyribose sugar is known as the N-glycosidic bond.[2] While generally stable at neutral and alkaline pH, this bond is susceptible to acid-catalyzed hydrolysis.[2][3]

The N-glycosidic Bond: The Achille's Heel

The primary non-enzymatic degradation pathway for F-dT in aqueous solutions like cell culture media is the cleavage of the N-glycosidic bond. This reaction is catalyzed by protons (H+), leading to the separation of the thymine base from the fluorinated sugar moiety.[4] Standard cell culture media are typically buffered to a physiological pH of ~7.4. Under these conditions, the rate of spontaneous hydrolysis is generally low for pyrimidine nucleosides. However, localized changes in pH within the microenvironment of the cell culture, or the presence of acidic byproducts from cellular metabolism, can potentially accelerate this degradation over longer incubation periods.

It is crucial to recognize that purine nucleosides are significantly more prone to acid hydrolysis than pyrimidine nucleosides like F-dT.[2][3] The presence of the electron-withdrawing fluorine atom at the 2' position of the sugar can also influence the stability of the glycosidic bond, though detailed studies on this specific effect for F-dT are not extensively reported in the readily available literature.

Caption: Potential non-enzymatic degradation of F-dT.

Chapter 2: The Enzymatic Challenge: Thymidine Phosphorylase

While chemical hydrolysis represents a potential route for degradation, the most significant threat to F-dT stability in a biological context arises from enzymatic activity. Cell culture media, particularly when supplemented with serum, is a complex soup of proteins, including enzymes that can metabolize xenobiotics.

The Key Player: Thymidine Phosphorylase (TP)

The primary enzyme responsible for the catabolism of thymidine and its analogs is Thymidine Phosphorylase (TP).[5] This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[5][6] Many fluoropyrimidine drugs, in fact, rely on TP for their activation within tumors.[7] However, for a compound like F-dT being studied for its direct effects, this enzymatic activity represents a degradation pathway.

TP is ubiquitously expressed and can be found intracellularly. Critically for in vitro studies, it is also present in serum, a common supplement in cell culture media. The level of TP activity can vary significantly between different serum batches and sources, introducing a major source of experimental variability. Furthermore, some cell lines may secrete TP into the surrounding medium, contributing to the extracellular degradation of the compound.

Caption: Enzymatic degradation of F-dT by Thymidine Phosphorylase.

Chapter 3: Designing a Robust F-dT Stability Study

A dedicated stability study is essential before embarking on extensive cellular assays. The goal is to quantify the rate of F-dT degradation under the precise conditions of your planned experiments. This protocol is designed to be a self-validating system, incorporating the necessary controls to distinguish between chemical and enzymatic degradation.

Experimental Design & Rationale

The core of the study involves incubating F-dT in different media conditions over a time course and quantifying its concentration at each time point.

| Parameter | Recommendation | Rationale (The "Why") |

| Test Compound | 2'-Deoxy-2'-fluorothymidine (F-dT) | The compound under investigation. |

| Concentration | 1-10 µM | A concentration within the expected therapeutic range for in vitro assays. |

| Incubation Temp. | 37°C | Standard physiological temperature for mammalian cell culture. |

| Time Points | 0, 2, 4, 8, 24, 48, 72 hours | Provides a kinetic profile of degradation. The frequency of early time points is crucial for rapidly degrading compounds.[8][9] |

| Test Conditions | 1. Complete Medium (with serum) + Cells2. Complete Medium (with serum), no cells3. Serum-Free Medium, no cells4. Phosphate Buffered Saline (PBS), pH 7.4 | 1. Represents the complete experimental system.2. Isolates degradation due to components in the serum.3. Assesses chemical degradation in the basal medium.4. A simple buffer to assess baseline chemical hydrolysis. |

| Replicates | n=3 (Triplicate) | Ensures statistical robustness of the results. |

Step-by-Step Experimental Protocol

Materials:

-

2'-Deoxy-2'-fluorothymidine (F-dT) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes or 96-well plates

-

Analytical system for quantification (e.g., LC-MS/MS or HPLC-UV)

Procedure:

-

Preparation: Prepare the three media conditions: Complete Medium (e.g., DMEM + 10% FBS), Serum-Free Medium (DMEM only), and PBS.

-

Spiking: Spike F-dT into each condition to the final desired concentration (e.g., 5 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is non-toxic to cells (typically <0.1%).

-

Time Zero (T=0) Sample: Immediately after spiking, collect an aliquot from each condition. This is your T=0 sample. Process immediately as described in the "Sample Processing" section below. This sample represents 100% of the initial concentration.

-

Incubation: Place the tubes or plates in a 37°C incubator. If your experiment involves cells, add the F-dT containing medium to your plated cells for the "Complete Medium + Cells" condition.

-

Time-Course Sampling: At each subsequent time point (2, 4, 8, 24, 48, 72 hours), collect aliquots from each condition.

-

Sample Processing:

-

To halt any enzymatic activity, samples must be immediately processed. A common method is protein precipitation.

-

Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the collected medium sample. (The internal standard is a compound structurally similar to F-dT that is used to normalize for sample processing variability).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or well for analysis.

-

-

Analysis: Analyze the samples using a validated LC-MS/MS or HPLC-UV method to determine the concentration of F-dT.

Caption: Experimental workflow for assessing F-dT stability.

Chapter 4: Analytical Quantification and Data Interpretation

Accurate quantification is the bedrock of a stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) are the methods of choice.[10]

Data Analysis and Presentation

The primary output of the analysis will be the concentration of F-dT at each time point for each condition.

-

Normalization: Normalize the data by expressing the concentration at each time point as a percentage of the T=0 concentration for that condition.

-

% Remaining = (Concentration at T=x / Concentration at T=0) * 100

-

-

Tabulation: Present the results in a clear, tabular format.

Table 1: Example Stability Data for F-dT (5 µM) at 37°C

| Time (hours) | % Remaining (PBS) | % Remaining (Serum-Free Medium) | % Remaining (Complete Medium) | % Remaining (Complete Medium + Cells) |

| 0 | 100 | 100 | 100 | 100 |

| 2 | 99.5 | 99.1 | 92.3 | 90.5 |

| 4 | 99.2 | 98.5 | 85.1 | 82.3 |

| 8 | 98.6 | 97.2 | 70.4 | 65.7 |

| 24 | 97.1 | 95.3 | 35.8 | 28.9 |

| 48 | 95.0 | 92.1 | 10.2 | <5 |

| 72 | 93.2 | 89.5 | <5 | <5 |

Interpreting the Results

-

PBS & Serum-Free Medium: The minimal loss of F-dT in these conditions would indicate high chemical stability at physiological pH.

-

Complete Medium (No Cells): Significant degradation in this arm compared to the serum-free control strongly implicates enzymes present in the serum (i.e., TP) as the primary driver of instability.

-

Complete Medium + Cells: A further increase in the degradation rate compared to the complete medium alone suggests that the cells themselves are either metabolizing the F-dT or releasing enzymes that contribute to its breakdown.

From this data, one can calculate the half-life (t½) of F-dT in each condition, providing a quantitative measure of its stability.

Chapter 5: Mitigation Strategies and Best Practices

If significant instability is observed, particularly due to serum components, several strategies can be employed to ensure the integrity of your subsequent cellular experiments.

-

Use Heat-Inactivated Serum: Heat inactivation (typically 56°C for 30 minutes) can denature some enzymes, including a portion of TP activity. This is often a simple first step to reduce degradation.

-

Reduce Serum Concentration: If your cell line tolerates it, reducing the serum concentration can proportionally reduce the amount of degrading enzymes.

-

Consider Serum-Free Media: The most effective way to eliminate serum-derived enzymatic degradation is to adapt cells to a serum-free formulation, if possible.

-

Incorporate a TP Inhibitor: In specific cases, the inclusion of a known thymidine phosphorylase inhibitor can be used to block the enzymatic degradation pathway. This must be done with caution, ensuring the inhibitor itself does not have off-target effects on the cellular phenotype being studied.[11]

-

Account for Instability in Experimental Design: If degradation cannot be avoided, it must be accounted for. This could involve more frequent media changes to replenish the F-dT concentration or developing a pharmacokinetic/pharmacodynamic (PK/PD) model to understand the effective concentration over time.

Conclusion

References

-

Bollineni, R. C., et al. (2021). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. National Institutes of Health. [Link]

-